Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key structural difference lies in the aryl substituent at the 4-position (3-cyanophenyl vs. 3-hydroxyphenyl) and the ester groups (diethyl vs. dimethyl). These subtle variations can impact their pharmacological profiles. []
Compound Description: This compound is a nifedipine analog designed to investigate its saponification process []. During these experiments, unexpected degradation products were identified, leading to the characterization of compounds with potential biological activities.
Relevance: This DHP derivative, although possessing different ester groups (bis(2-cyanoethyl) vs. dimethyl) and a 2-nitrophenyl substituent at the 4-position instead of 3-hydroxyphenyl, highlights the importance of the DHP core structure and its potential for modification to generate diverse pharmacological profiles. Understanding the degradation pathways of this compound can provide insights into the stability and metabolism of similar DHPs, including dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate [].
Compound Description: This research focuses on permanently charged chiral DHP derivatives as probes for L-type calcium channels []. These derivatives demonstrated potent blocking activity on cardiac and neuronal L-type calcium channels. The study emphasizes the impact of chirality and linker length on pharmacological activity.
Relevance: While this compound shares the DHP core with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, the presence of a permanent positive charge on the alkyl chain linked to the ester group introduces a significant structural variation. This difference highlights how modifications to the DHP scaffold, particularly the nature of the substituents, can significantly impact interactions with L-type calcium channels and influence their pharmacological profiles [].
Compound Description: Manidipine is a DHP derivative recognized for its antihypertensive activity []. The synthesis and pharmacological characterization of its enantiomers revealed significant differences in potency, with the (S)-(+)-enantiomer being considerably more active than the (R)-(−)-isomer, both in terms of antihypertensive activity and binding affinity to L-type calcium channels.
Relevance: The structure of Manidipine highlights the significant impact of the substituent at the 1-position of the DHP ring. While both Manidipine and dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate share the core DHP structure and a 3-nitrophenyl substituent at the 4-position, Manidipine possesses a 2-(4-diphenylmethyl-1-piperazinyl)ethyl group attached to the nitrogen at the 1-position. This difference underscores the role of this specific position in influencing the pharmacological profile of DHP derivatives [].
Compound Description: This DHP derivative exhibits potent antihypertensive activity, primarily attributed to its calcium channel blocking properties [, ]. Pharmacological studies identified the (4S)-(+)-enantiomer as the more active form.
Relevance: Similar to Manidipine, this compound possesses a bulky substituent at the 1-position of the DHP ring, highlighting the importance of this position for antihypertensive activity within this class of compounds. The presence of a 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]ethyl group, compared to the 4-chlorobenzyl group in dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, demonstrates how structural variations at this specific position can influence the overall pharmacological profile [, ]. ,
Compound Description: This compound, synthesized via the Hantzsch reaction, belongs to a series of unsymmetrical 1,4-dihydropyridines []. Its structure was confirmed by single-crystal XRD analysis. Computational studies, including DFT calculations, were employed to investigate its stability, reactivity, and potential non-linear optical properties. Furthermore, the compound showed promising antimicrobial activity.
Compound Description: NKY-722 is a water-soluble calcium antagonist with demonstrated antihypertensive effects in various rat models []. It acts as a vasodilator, showing a slower onset but longer duration of action compared to nicardipine. Studies suggest that it is well-absorbed from the gastrointestinal tract and resistant to hepatic first-pass metabolism.
Relevance: NKY-722 shares the core DHP structure with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate and also carries a 3-nitrophenyl group at the 4-position. The significant difference lies in the substitution at the nitrogen of the DHP ring. NKY-722 features a (+/-)-3-(4-allyl-1-piperazinyl)-2,2-dimethylpropyl group, highlighting how modifications at this position can significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds, leading to differences in water solubility, duration of action, and potentially, target selectivity [].
Compound Description: MN9202 is a DHP derivative investigated for its protective effects against shock induced by intestinal ischemia-reperfusion injury []. In rabbit models, it showed promising results in reducing organ damage markers, improving hemodynamic parameters, and enhancing survival rates.
Relevance: MN9202 shares the core DHP structure and a 3-nitrophenyl group at the 4-position with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The key difference lies in the ester groups, with MN9202 possessing methyl and pentyl esters, respectively. This variation in ester groups can influence the compound's pharmacokinetic properties, including absorption, distribution, and metabolism, which could explain the observed protective effects in the context of ischemia-reperfusion injury [].
Compound Description: DCDDP is a dihydropyridine calcium antagonist investigated for its effects on monocrotaline-induced pulmonary hypertension in rats [, ]. It effectively lowered pulmonary artery pressure, potentially by inhibiting free radical production and increasing nitric oxide levels in the lungs. Further investigations suggest that DCDDP's anti-serotonin effects, including reducing serotonin levels and receptor numbers in pulmonary tissue, contribute to its efficacy in treating pulmonary hypertension [].
Relevance: DCDDP shares the core DHP structure with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. While DCDDP lacks a substituent on the nitrogen at the 1-position and carries a 2-chlorophenyl group at the 4-position instead of a 3-hydroxyphenyl group, its potent calcium antagonist activity highlights the significance of the DHP scaffold in pharmacological targeting. Investigating the specific mechanisms of action of DCDDP, particularly its influence on nitric oxide and serotonin pathways, could provide valuable insights into potential therapeutic applications of structurally similar DHP derivatives [, ]. ,
Compound Description: KW-3049, a novel calcium antagonist, effectively suppressed the development of hypertension and cardiac hypertrophy in spontaneously hypertensive rats (SHR) []. Its long-term administration proved to be well-tolerated, with no significant impact on heart rate or plasma renin activity.
Relevance: KW-3049, similar to dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, possesses a 1,4-dihydropyridine core and a substituted phenyl ring at the 4-position, though KW-3049 has a m-nitrophenyl group. The presence of a (R)-3-[(R)-1-benzyl-3-piperidyl] group at the methyl ester highlights a key structural difference. This variation emphasizes the significance of stereochemistry and substituent size in influencing the pharmacological activity of DHP derivatives. KW-3049's effectiveness in treating hypertension and cardiac hypertrophy highlights its potential as a therapeutic agent [].
Compound Description: TC-81 is a new calcium antagonist exhibiting potent and long-lasting antihypertensive activity, primarily attributed to its vasodilatory effects [, , ]. Notably, it exhibits a slower onset of action and longer duration of effect compared to nicardipine. Additionally, TC-81 demonstrated greater potency when administered orally than intravenously, suggesting favorable pharmacokinetic properties.
Relevance: TC-81, like dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, is built upon the 1,4-dihydropyridine scaffold. TC-81 possesses a (±)-3-(benzylmethylamino)-2,2-dimethylpropyl group attached to one of its methyl esters, differentiating it from the target compound. This structural variation emphasizes how modifications within the DHP scaffold can lead to significant changes in pharmacological activity, particularly concerning the duration and onset of action. TC-81's favorable pharmacokinetic properties and potent antihypertensive effects make it a promising candidate for further development as a therapeutic agent [, , ]. , ,
Compound Description: This compound is a 1,4-dihydropyridine synthesized and characterized using spectroscopic techniques (FT-IR, 1H NMR, 13C NMR) and single-crystal X-ray diffraction (SC-XRD) []. The study delves into its molecular structure, intermolecular interactions, and computational analysis using density functional theory (DFT) calculations. While the primary focus of the research is on its structural elucidation and theoretical properties, it highlights the continued interest in exploring and characterizing novel DHP derivatives.
Relevance: This compound shares the core DHP structure with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, though it lacks a substituent on the nitrogen. The presence of a 4-bromo-phenyl group at the 4-position, compared to the 3-hydroxyphenyl group in the target compound, emphasizes the structural diversity possible within this class of compounds. Studying the structural features and theoretical properties of such DHP derivatives can contribute to understanding their structure-activity relationships and potentially guide the design of new compounds with improved pharmacological profiles [].
Compound Description: This compound, prepared via the Hantzsch reaction, is a 1,4-dihydropyridine derivative incorporating a 4-methyl-1,2,3-thiadiazol-5-yl group at the 4-position [, ]. Its structure was confirmed through spectroscopic methods and single-crystal X-ray diffraction. Notably, it demonstrated good fungicidal and antiviral activities against the tobacco mosaic virus. It also exhibited some insecticidal activity against the Oriental armyworm (Mythimna separata).
Relevance: This compound shares the core 1,4-dihydropyridine structure with dimethyl 1-(4-chlorobenzyl)-4-(3-hydroxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. The distinct 4-methyl-1,2,3-thiadiazol-5-yl group at the 4-position, compared to the 3-hydroxyphenyl group, highlights the possibility of introducing diverse heterocyclic moieties onto the DHP scaffold. The presence of diverse biological activities emphasizes the potential of exploring modified DHPs for various therapeutic applications [, ]. ,
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.